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molecular formula C13H9ClN4O2 B8353188 N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine

N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine

Cat. No. B8353188
M. Wt: 288.69 g/mol
InChI Key: VKGJGACJPWCCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723347B2

Procedure details

Variant B: A mixture of 200 mg (1.31 mmol) of 4-chloro-1H-pyrrolo[2,3-b]pyridine, 678 mg (3.93 mmol) of 2-chloro-4-nitroaniline, 60 mg (0.07 mmol) of tris(dibenzylideneacetone)dipalladium, 62 mg (0.13 mmol) of dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine and 399 mg (2.88 mmol) of potassium carbonate and 2.50 ml of degassed tert-butanol is stirred in a sealed pressure vessel at 100° C. for 3 h.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[Cl:11][C:12]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:13]=1[NH2:14].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(O)(C)(C)C>[Cl:11][C:12]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:13]=1[NH:14][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][CH:7]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
678 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
62 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
399 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred in a sealed pressure vessel at 100° C. for 3 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NC=1C2=C(N=CC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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